6-Amino-3-(2,5-difluorophenyl)picolinic acid
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Overview
Description
6-Amino-3-(2,5-difluorophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids This compound is characterized by the presence of an amino group at the 6th position and a 2,5-difluorophenyl group at the 3rd position on the picolinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(2,5-difluorophenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the initial formation of the picolinic acid core, followed by the introduction of the 2,5-difluorophenyl group and the amino group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as crystallization, filtration, and distillation are employed to purify the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and difluorophenyl groups can participate in substitution reactions, where other functional groups replace hydrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
6-Amino-3-(2,5-difluorophenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-(2,5-difluorophenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
- 6-Amino-3-(2,3-difluorophenyl)picolinic acid
- 6-(3,5-Difluorophenyl)picolinic acid
- 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid
Comparison: 6-Amino-3-(2,5-difluorophenyl)picolinic acid is unique due to the specific positioning of the amino and difluorophenyl groups. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the 2,5-difluorophenyl group may enhance its binding affinity to certain molecular targets, making it more effective in specific applications.
Properties
IUPAC Name |
6-amino-3-(2,5-difluorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-6-1-3-9(14)8(5-6)7-2-4-10(15)16-11(7)12(17)18/h1-5H,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPMYUVUQOGKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=C(N=C(C=C2)N)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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